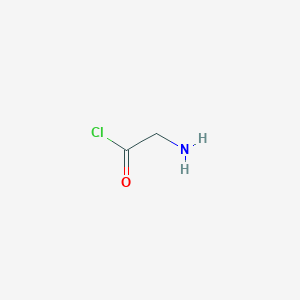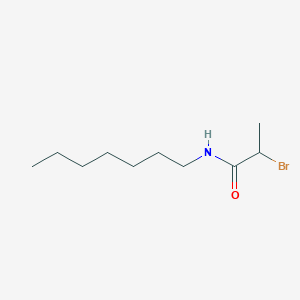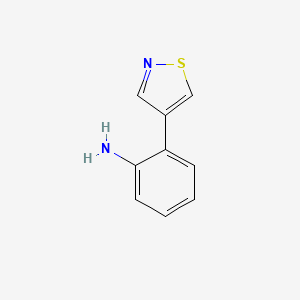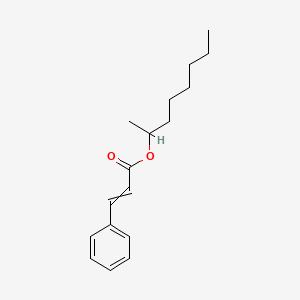
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is a synthetic organic compound belonging to the class of guanidines. This compound is characterized by the presence of a dichlorophenyl group attached to a dimethylguanidine moiety, with a hydrochloride salt completing the molecule. It has been investigated for various scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride typically involves the reaction of 2,6-dichloroaniline with dimethylcyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve the desired product.
化学反応の分析
Types of Reactions
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the guanidine moiety.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride has been explored for various scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.
Medicine: Explored as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The molecular pathways involved include the activation of autophagy-related genes and the inhibition of survival pathways in cancer cells.
類似化合物との比較
Similar Compounds
2-(2,6-Dichlorophenyl)amino)benzoic acid: A potential non-steroidal anti-inflammatory drug.
2-(2,6-Dimethylphenyl)amino)benzoic acid: An analog with similar structural features.
Uniqueness
2-(2,6-Dichlorophenyl)-1,1-dimethylguanidine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to inhibit glycogen phosphorylase and induce autophagy sets it apart from other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
特性
| 67510-25-2 | |
分子式 |
C9H12Cl3N3 |
分子量 |
268.6 g/mol |
IUPAC名 |
[amino-(2,6-dichloroanilino)methylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C9H11Cl2N3.ClH/c1-14(2)9(12)13-8-6(10)4-3-5-7(8)11;/h3-5H,1-2H3,(H2,12,13);1H |
InChIキー |
KOJUGTGXMMDWFF-UHFFFAOYSA-N |
正規SMILES |
C[N+](=C(N)NC1=C(C=CC=C1Cl)Cl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzoic acid, 5-[[4-[[[4-[[2,6-diamino-3-methyl-5-[(4-sulfophenyl)azo]phenyl]azo]phenyl]amino]carbonyl]phenyl]azo]-2-hydroxy-](/img/no-structure.png)


![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)



